molecular formula C7H8NNaO3 B2590136 Sodium 4-propyloxazole-2-carboxylate CAS No. 2230807-00-6

Sodium 4-propyloxazole-2-carboxylate

Cat. No. B2590136
CAS RN: 2230807-00-6
M. Wt: 177.135
InChI Key: FTFSAVXRFFFSPT-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI code for Sodium 4-propyloxazole-2-carboxylate is 1S/C7H9NO3.Na/c1-2-3-5-4-11-6(8-5)7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1. This indicates the presence of sodium, carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Sodium 4-propyloxazole-2-carboxylate is a powder that should be stored at room temperature . It has a molecular weight of 177.14 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxazole derivatives, including sodium 4-propyl-1,3-oxazole-2-carboxylate, have attracted attention in medicinal chemistry. Researchers explore their pharmacological activities, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The compound’s structural features make it a promising scaffold for designing novel drugs.

Metal Nanocatalysts and Organic Synthesis

Recent advances involve using magnetic nanocomposites as catalysts in organic synthesis. Magnetic nanoparticles, like sodium 4-propyl-1,3-oxazole-2-carboxylate, offer high stability and easy separation from reaction mixtures using an external magnet. Researchers explore its catalytic activity in constructing oxazole derivatives .

Materials Science and Energy Storage

Sodium insertion in organic carboxylate-based materials has gained attention for energy storage applications. Sodium 4-propyl-1,3-oxazole-2-carboxylate, when incorporated into suitable structures, can reversibly insert sodium ions, making it relevant for low-voltage energy storage systems .

properties

IUPAC Name

sodium;4-propyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.Na/c1-2-3-5-4-11-6(8-5)7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFSAVXRFFFSPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=COC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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